Acétate de 2-isocyanatoéthyle

Vue d'ensemble

Description

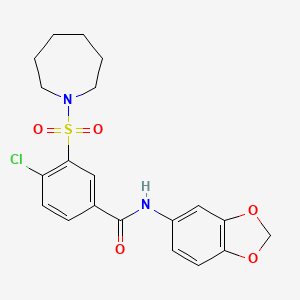

2-Isocyanatoethyl acetate is an organic compound with the molecular formula C5H7NO3. It is characterized by the presence of both an isocyanate group and an acetate ester group. This compound is commonly used in various chemical synthesis processes due to its reactivity and versatility.

Applications De Recherche Scientifique

2-Isocyanatoethyl acetate is utilized in various scientific research applications due to its reactivity and functional groups:

Chemistry: Used as a building block in the synthesis of polymers, particularly polyurethanes, which are widely used in coatings, adhesives, and foams.

Biology: Employed in the modification of biomolecules, such as proteins and peptides, through the formation of stable urea and urethane linkages.

Medicine: Investigated for its potential in drug delivery systems and the development of biocompatible materials.

Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as enhanced durability and resistance to environmental factors.

Mécanisme D'action

Target of Action

Isocyanates, in general, are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .

Mode of Action

2-Isocyanatoethyl acetate can participate in “click” reactions, specifically thiol-isocyanate reactions, to rapidly develop functional polymeric surfaces . These reactions involve the base-catalyzed reaction of thiols with isocyanates, yielding thiourethanes . This reaction has been recognized for its potential as a click reaction .

Biochemical Pathways

The reaction of isocyanates with compounds containing active hydrogen atoms, such as alcohols, results in the formation of urethane linkages, a key component in polyurethane structures .

Pharmacokinetics

It’s important to note that the compound’s physical properties, such as its liquid form and low boiling point , may influence its absorption and distribution.

Result of Action

The compound’s ability to participate in “click” reactions and form thiourethanes suggests it could be used to modify surfaces at a molecular level .

Action Environment

The action, efficacy, and stability of 2-Isocyanatoethyl acetate can be influenced by environmental factors such as temperature and the presence of other reactive compounds. For instance, the base-catalyzed thiol-isocyanate reaction requires a basic environment . Furthermore, the presence of compounds with active hydrogen atoms can influence the compound’s reactivity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Isocyanatoethyl acetate can be synthesized through the reaction of 2-hydroxyethyl acetate with phosgene. The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, a highly toxic reagent. The general reaction is as follows:

CH3COOCH2CH2OH + COCl2 → CH3COOCH2CH2NCO + 2HCl

Industrial Production Methods: In industrial settings, the production of 2-isocyanatoethyl acetate involves the use of continuous flow reactors to manage the exothermic nature of the reaction. The process is optimized to maximize yield and minimize the formation of by-products. Safety measures are crucial due to the hazardous nature of phosgene.

Types of Reactions:

Substitution Reactions: 2-Isocyanatoethyl acetate can undergo nucleophilic substitution reactions where the isocyanate group reacts with nucleophiles such as amines, alcohols, and thiols to form ureas, urethanes, and thiocarbamates, respectively.

Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of carbamic acids and urethanes.

Common Reagents and Conditions:

Amines: React with the isocyanate group to form ureas under mild conditions.

Alcohols: React with the isocyanate group to form urethanes, typically requiring a catalyst such as dibutyltin dilaurate.

Thiols: React with the isocyanate group to form thiocarbamates, often under basic conditions.

Major Products Formed:

Ureas: Formed from the reaction with amines.

Urethanes: Formed from the reaction with alcohols.

Thiocarbamates: Formed from the reaction with thiols.

Comparaison Avec Des Composés Similaires

Isocyanatoethyl methacrylate: Contains both an isocyanate group and a methacrylate group, used in polymer synthesis.

Ethyl isocyanatoacetate: Similar structure but with an ethyl ester group instead of an acetate group.

Methyl isocyanatoacetate: Similar structure but with a methyl ester group.

Uniqueness: 2-Isocyanatoethyl acetate is unique due to the presence of both an isocyanate group and an acetate ester group, which provides distinct reactivity and versatility in chemical synthesis. Its ability to form stable linkages with a variety of nucleophiles makes it valuable in the production of polymers and specialty chemicals.

Propriétés

IUPAC Name |

2-isocyanatoethyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c1-5(8)9-3-2-6-4-7/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVSDMDPSGIXPSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCN=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(thiophen-2-yl)-1-[2-(thiophen-3-yl)-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B2517617.png)

![methyl 2-amino-7-methyl-5-oxo-4-phenyl-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2517618.png)

![1-[3-(2-hydroxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2517619.png)

![N-[4-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)phenyl]acetamide](/img/structure/B2517621.png)

![4-bromo-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}thiophene-2-carboxamide](/img/structure/B2517623.png)

![ethyl 2-[2-(2-methylphenyl)-4,6-dioxo-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2517631.png)